![molecular formula C15H21N5O B2691638 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide CAS No. 920432-00-4](/img/structure/B2691638.png)
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide, also known as DM-9384, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of tetrazole derivatives, which have been shown to have various biological activities.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an organohalide . The compound can be used as a reagent in this reaction .
Synthesis of Pyrimidinediones
The compound can be used in the synthesis of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones . These are important heterocyclic compounds found in pharmaceuticals, fungicides, and herbicides .
Synthesis of Pyrimidinone-2-thiones
Similarly, the compound can be used in the synthesis of 1-aryl substituted dihydro-pyrimidinone-2-thiones . These are sulfur-containing analogues of the pyrimidinediones .
Synthesis of Tetrahydropyridones
The compound can be used in the synthesis of 1- (2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4 (1 H )pyridones . These are important heterocyclic compounds with potential biological activity .
Supramolecular Metal–Organic Frameworks (SMOFs)
The compound can be used in the synthesis of supramolecular metal–organic frameworks (SMOFs) . These are a type of coordination polymers with potential applications in gas storage, separation, and catalysis .
Ligand for Transition Metals
The compound can be used as a ligand for transition metals . This can be particularly useful in the field of coordination chemistry and catalysis .
properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-10(2)7-15(21)16-9-14-17-18-19-20(14)13-6-5-11(3)12(4)8-13/h5-6,8,10H,7,9H2,1-4H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQWRSBYKSYYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.